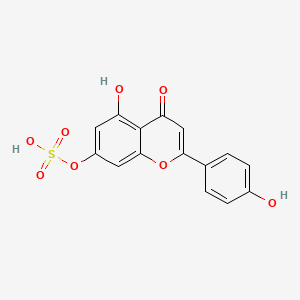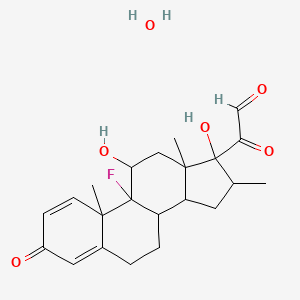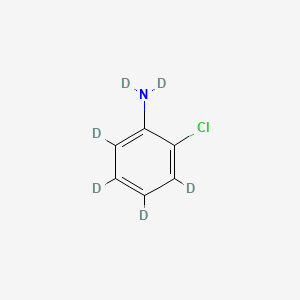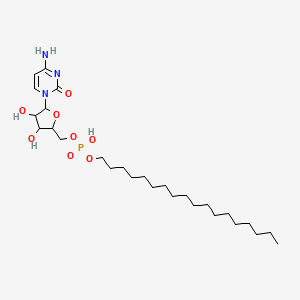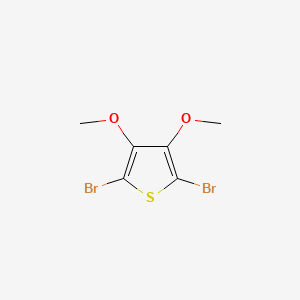![molecular formula C20H22N8O5 B12296256 N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12296256.png)
N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid is a complex organic compound with the molecular formula C20H22N8O5 and a molecular weight of 454.44 g/mol . This compound is known for its significant role in various scientific research fields, particularly in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid involves multiple stepsThe reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research and treatment.
Industry: Utilized in the development of pharmaceuticals and as a component in various chemical formulations.
Mecanismo De Acción
The mechanism of action of N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid include:
Methotrexate: A well-known chemotherapeutic agent with a similar structure and mechanism of action.
Aminopterin: Another compound with structural similarities and used in similar therapeutic contexts.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in scientific research and medicine.
Propiedades
Fórmula molecular |
C20H22N8O5 |
|---|---|
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
2-[[4-[(2,4-diaminopteridin-7-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-15-16(21)26-20(22)27-17(15)24-11)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,24,26,27) |
Clave InChI |
UUVPYTIBUIBXTJ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CN=C2C(=NC(=NC2=N1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


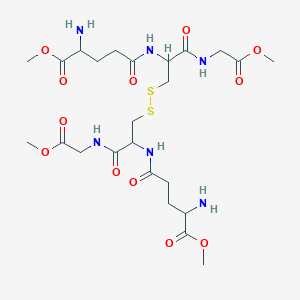
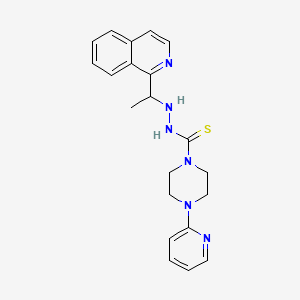
![(R)-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B12296186.png)
![Methyl 16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12296189.png)
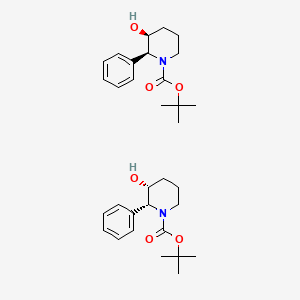
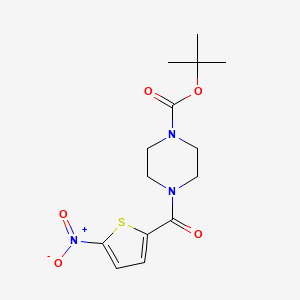
![(4R)-4-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(h ydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-hep taoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]carb amoyl]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methyl-pentanoyl]a mino]butanoic acid](/img/structure/B12296202.png)
![1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-](/img/structure/B12296208.png)
